

4-Benzylloxazolidine-2,5-dione CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Benzylloxazolidine-2,5-dione**

Cat. No.: **B7821927**

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzylloxazolidine-2,5-dione** (Phenylalanine N-Carboxyanhydride)

Executive Summary

This technical guide provides a comprehensive overview of **4-Benzylloxazolidine-2,5-dione**, more commonly known in the scientific community as Phenylalanine N-Carboxyanhydride (Phe-NCA). As a critical monomer for the synthesis of polypeptides and a valuable building block in drug development, understanding its properties, synthesis, and handling is paramount for researchers. This document delves into the core characteristics of its stereoisomers, provides detailed synthetic and application protocols, and outlines essential safety and handling procedures. The guide is structured to serve as a key resource for scientists and professionals in organic chemistry, polymer science, and pharmaceutical development, emphasizing the causality behind experimental choices and ensuring a foundation of trustworthiness through validated methodologies.

Introduction and Nomenclature

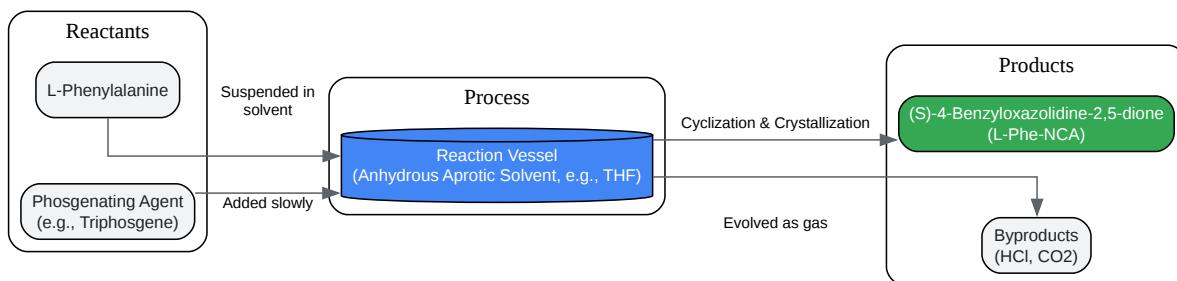
4-Benzylloxazolidine-2,5-dione is a heterocyclic compound derived from the amino acid phenylalanine. It belongs to the class of N-carboxyanhydrides (NCAs), which are activated amino acid derivatives first synthesized by Hermann Leuchs in the early 20th century[1]. The significance of this compound lies in its strained five-membered ring, which readily undergoes ring-opening polymerization (ROP) to form polypeptides, with carbon dioxide as the only byproduct. This clean and efficient polymerization method makes it a cornerstone of modern polypeptide synthesis.

The compound's chiral nature, stemming from the parent amino acid, is critical. It exists primarily as two enantiomers, (S) and (R), and as a racemic mixture. The stereochemistry of the monomer dictates the stereochemistry of the resulting polymer, which is crucial for its biological activity and material properties.

Common Names and CAS Numbers:

- **(S)-4-Benzylloxazolidine-2,5-dione:** Also known as L-Phenylalanine N-carboxyanhydride (L-Phe-NCA). This is the most common isomer, derived from the naturally occurring L-phenylalanine.[\[2\]](#)
 - CAS Number: 14825-82-2[\[2\]](#)[\[3\]](#)
- **(R)-4-Benzylloxazolidine-2,5-dione:** Also known as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA).
 - CAS Number: 37498-95-6[\[4\]](#)
- **Racemic 4-Benzylloxazolidine-2,5-dione:** A mixture of the (S) and (R) enantiomers.
 - CAS Number: 583-47-1[\[5\]](#)[\[6\]](#)

Physicochemical Properties


The physical and chemical properties of Phe-NCA are essential for its storage, handling, and reaction control. The data below is compiled for the common (S)-enantiomer unless otherwise specified.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_9NO_3$	[2] [3]
Molecular Weight	191.18 g/mol	[2] [3]
Appearance	White to off-white powder/crystals	[7]
Melting Point	Data varies by source and purity; typically in the range of 185-195°C for similar NCAs.	[7]
Solubility	Soluble in aprotic organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF). Insoluble in water.	[3]
Stability	Highly sensitive to moisture and nucleophiles, which can initiate premature polymerization or hydrolysis. Must be stored under inert, anhydrous conditions.	

Synthesis and Reaction Mechanism

The primary route to synthesizing **4-Benzylloxazolidine-2,5-dione** involves the cyclization of the parent amino acid, phenylalanine, using a phosgenating agent. This process, often referred to as the "Leuchs method" or a variation thereof, converts the amino and carboxylic acid groups into the reactive N-carboxyanhydride ring.

The choice of a phosgenating agent is critical. While phosgene gas is the traditional reagent, its extreme toxicity has led to the adoption of safer alternatives like triphosgene (a solid) or diphosgene (a liquid). The reaction is typically performed in an aprotic solvent like THF under strictly anhydrous conditions to prevent hydrolysis of the product and reagents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy (S)-4-Benzylloxazolidine-2,5-dione | 14825-82-2 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-benzylloxazolidine-2,5-dione | 583-47-1 [chemicalbook.com]
- 6. 4-Benzylloxazolidine-2,5-dione | CAS#:583-47-1 | Chemsoc [chemsoc.com]

- 7. innospk.com [innospk.com]
- To cite this document: BenchChem. [4-Benzylloxazolidine-2,5-dione CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821927#4-benzylloxazolidine-2-5-dione-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com